

# A Comparative Analysis of Chaulmoogra Oil and Modern Therapeutics for Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | TARAKTOGENOS KURZII SEED |           |
|                      | OIL                      |           |
| Cat. No.:            | B1166334                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the historical botanical treatment, chaulmoogra oil, with contemporary systemic therapies for psoriasis, supported by available experimental data and mechanistic insights.

#### Introduction

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and significant cutaneous and systemic inflammation. For centuries, traditional medicine has utilized botanical extracts for its management, with chaulmoogra oil being a notable example. In stark contrast, the modern therapeutic landscape has been revolutionized by a deep understanding of the disease's immunopathology, leading to the development of highly targeted biologic and small molecule inhibitors. This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental evidence for chaulmoogra oil versus modern psoriasis treatments, tailored for a scientific audience.

### **Data Presentation: Efficacy Comparison**

The following table summarizes the quantitative efficacy data for modern psoriasis treatments based on Psoriasis Area and Severity Index (PASI) scores from key clinical trials. A significant evidence gap exists for chaulmoogra oil, for which no robust clinical trial data with standardized psoriasis outcome measures are available. Its historical use is noted, alongside preclinical data which is not directly comparable to human clinical trial outcomes.



| Treatment<br>Class                           | Drug Name<br>(Example)           | Trial<br>Name/Refer<br>ence                 | PASI 75<br>Response<br>Rate                            | PASI 90<br>Response<br>Rate | PASI 100<br>Response<br>Rate |
|----------------------------------------------|----------------------------------|---------------------------------------------|--------------------------------------------------------|-----------------------------|------------------------------|
| IL-23 Inhibitor                              | Guselkumab                       | VOYAGE 2[1]                                 | -                                                      | 70.0% at<br>Week 16         | 34.1% at<br>Week 16          |
| Risankizuma<br>b                             | LIMMitless<br>(Long-term)<br>[2] | -                                           | 86.0% at<br>Week 304                                   | 54.2% at<br>Week 304        |                              |
| IL-17 Inhibitor                              | Bimekizumab                      | BE READY[3]                                 | -                                                      | 91% at Week<br>16           | -                            |
| Bimekizumab<br>vs.<br>Adalimumab             | BE SURE[3]                       | -                                           | 86.2% at<br>Week 16                                    | -                           |                              |
| TYK2<br>Inhibitor                            | Deucravacitin<br>ib              | POETYK<br>PSO-1 &<br>PSO-2[4]               | Superior to<br>placebo and<br>apremilast at<br>Week 16 | -                           | -                            |
| Botanical Oil                                | Chaulmoogra<br>Oil               | N/A (No<br>robust clinical<br>trials)       | Not Available                                          | Not Available               | Not Available                |
| Chaulmoogra oil + Methotrexate (Preclinical) | Imiquimod<br>mouse<br>model[5]   | Superior to oral methotrexate (qualitative) | Not<br>Applicable                                      | Not<br>Applicable           |                              |

Note: PASI 75, 90, and 100 represent a 75%, 90%, and 100% reduction in the Psoriasis Area and Severity Index score from baseline, respectively. The data for modern treatments are from large-scale, randomized, controlled clinical trials. The preclinical data for chaulmoogra oil is from an animal model and cannot be directly extrapolated to human efficacy.

### **Experimental Protocols**



A detailed understanding of the methodologies employed in clinical trials is crucial for interpreting efficacy data.

## Modern Psoriasis Treatment Clinical Trial Protocol (Example: Phase 3, Randomized, Placebo-Controlled)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study is a common design.[4] This often includes an active comparator arm to evaluate the new treatment against an existing standard of care.[6]
- Patient Population: Adult patients (≥ 18 years) with moderate-to-severe chronic plaque psoriasis are typically enrolled.[4] Inclusion criteria often specify a minimum disease duration (e.g., ≥ 6 months), a baseline PASI score of ≥ 12, a static Physician's Global Assessment (sPGA) score of ≥ 3, and a body surface area (BSA) involvement of ≥ 10%.[4]
- Randomization and Blinding: Patients are randomly assigned to receive the investigational drug, placebo, or an active comparator.[4] Both patients and investigators are blinded to the treatment allocation to prevent bias.
- Treatment Regimen: The investigational drug is administered at a specified dose and frequency (e.g., subcutaneous injection every 8 or 12 weeks for biologics, or a daily oral dose for small molecules).[4][7]
- Primary and Secondary Endpoints: The primary endpoint is typically the proportion of
  patients achieving a PASI 75 response at a prespecified time point (e.g., Week 16).[8]
   Secondary endpoints often include the proportion of patients achieving PASI 90, PASI 100,
  and an sPGA score of 0 (clear) or 1 (almost clear).[1][8] Patient-reported outcomes, such as
  the Dermatology Life Quality Index (DLQI), are also assessed.[8]
- Safety and Tolerability: Adverse events are monitored and recorded throughout the study to evaluate the safety profile of the treatment.[7]

# Chaulmoogra Oil: Preclinical Study Protocol (Imiquimod-Induced Psoriasis Mouse Model)



While human clinical trial protocols for chaulmoogra oil in psoriasis are lacking, a preclinical study provides some methodological insight.[5]

- Animal Model: An imiquimod-induced psoriasis-like skin inflammation model in mice is frequently used.[9] This model mimics some of the key pathological features of human psoriasis.
- Formulation: A nanoemulsion of chaulmoogra oil co-formulated with methotrexate was developed for topical application.[5]
- Treatment Groups: The study included groups treated with the chaulmoogra oil-methotrexate nanoemulsion, orally administered methotrexate, and a control group.[5]
- Outcome Measures: Efficacy was evaluated based on the reduction of psoriatic symptoms in the mice, skin retention of the drug, and serum and tissue accumulation of methotrexate.[5]
   Histological analysis of skin samples would also typically be performed to assess changes in epidermal thickness and inflammatory cell infiltration.

# Mandatory Visualization Signaling Pathways in Psoriasis

The following diagram illustrates the well-characterized inflammatory signaling pathways targeted by modern psoriasis treatments, contrasted with the proposed, less-defined mechanism of chaulmoogra oil.





Click to download full resolution via product page

Caption: Signaling pathways in psoriasis targeted by modern biologics and the proposed mechanism of chaulmoogra oil.

### **Experimental Workflow: Comparative Clinical Trial**

The following diagram illustrates a typical workflow for a clinical trial comparing a novel topical treatment, such as chaulmoogra oil, with a modern systemic therapy for psoriasis.





Click to download full resolution via product page

Caption: A standard workflow for a comparative clinical trial of psoriasis treatments.



#### Conclusion

The treatment of psoriasis has seen a paradigm shift from traditional remedies to highly effective, mechanism-based modern therapies. While chaulmoogra oil has a history of use for skin ailments and is suggested to have anti-inflammatory properties, there is a profound lack of robust clinical evidence to support its efficacy and safety in psoriasis.[10][11] Preclinical studies, such as the one involving a nanoemulsion with methotrexate, are hypothesisgenerating but do not substitute for well-controlled human trials.[5]

In contrast, modern treatments, including IL-23, IL-17, and TYK2 inhibitors, have demonstrated significant and sustained efficacy in large-scale clinical trials, leading to high rates of skin clearance and improved quality of life for patients with moderate-to-severe psoriasis.[1][4][12] The development of these therapies is a direct result of extensive research into the immunopathogenesis of the disease, allowing for precise targeting of key inflammatory pathways.[13]

For the scientific and drug development community, the comparison between chaulmoogra oil and modern psoriasis treatments underscores the critical importance of rigorous, evidence-based research in establishing the value of any therapeutic intervention. While natural products remain a potential source of novel therapeutics, their path to clinical validation requires the same stringent evaluation of efficacy, safety, and mechanism of action as synthetically derived drugs. Future research on chaulmoogra oil would need to progress from preclinical models to well-designed clinical trials to ascertain its potential role, if any, in the management of psoriasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. New Results From Second Phase 3 Study Show Significant Efficacy of Guselkumab and Superiority Versus Humira® in Treatment of Moderate to Severe Plaque Psoriasis [jnj.com]
- 2. Long-Term Safety and Efficacy of Risankizumab to Treat Moderate-to-Severe Plaque Psoriasis: Final LIMMitless Phase 3, Open-Label Extension Trial Results PMC



[pmc.ncbi.nlm.nih.gov]

- 3. Bimekizumab-bkzx Journal Scan: 4 Clinical Trials [practicaldermatology.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Chaulmoogra oil based Methotrexate Loaded Topical Nanoemulsion for the Treatment of Psoriasis Amrita Vishwa Vidyapeetham [amrita.edu]
- 6. New Long-Term Complete Skin Clearance Data for Bimekizumab in Moderate to Severe Plaque Psoriasis Presented at the 2022 AAD Annual Meeting [prnewswire.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Understanding key psoriasis outcome measures Bristol Myers Squibb [bms.com]
- 9. Preclinical techniques for drug discovery in psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Long-term psoriasis treatment with bimekizumab results in maintained efficacy Medical Conferences [conferences.medicom-publishers.com]
- 13. Promising strategies in natural products treatments of psoriasis-update PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Chaulmoogra Oil and Modern Therapeutics for Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166334#efficacy-of-chaulmoogra-oil-compared-to-modern-treatments-for-psoriasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com